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Compound of Interest

Compound Name: DBCO-PEG5-NHS ester

Cat. No.: B606970 Get Quote

Introduction

DBCO-PEG5-NHS Ester is a bifunctional linker that incorporates a dibenzocyclooctyne

(DBCO) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic

polyethylene glycol (PEG) spacer. This reagent is instrumental in the field of bioconjugation,

enabling a two-step sequential coupling of molecules. The NHS ester facilitates the covalent

attachment to primary amine-containing molecules such as proteins, antibodies, or peptides.

Subsequently, the DBCO group allows for a highly selective and bioorthogonal reaction with

azide-tagged molecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of

"click chemistry" that proceeds efficiently under physiological conditions without the need for a

cytotoxic copper catalyst.

The PEG5 spacer enhances the solubility of the linker and the resulting conjugate in aqueous

buffers, reduces potential steric hindrance, and minimizes aggregation. These characteristics

make DBCO-PEG5-NHS Ester an ideal tool for constructing complex biomolecular

architectures, such as antibody-drug conjugates (ADCs), imaging probes, and targeted drug

delivery systems.

Chemical Structure and Properties

Molecular Formula: C36H41N3O10

Molecular Weight: 675.73 g/mol
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Spacer Arm: 28.1 Å

Solubility: Soluble in DMSO, DMF, and other polar organic solvents. It has limited solubility in

aqueous buffers.

Reactivity: The NHS ester reacts with primary amines at pH 7.0-9.0. The DBCO group reacts

with azides.

Key Reaction Parameters and Buffer Conditions
Successful bioconjugation with DBCO-PEG5-NHS Ester hinges on carefully controlling the

reaction conditions, particularly the buffer composition and pH, for each step.

Step 1: NHS Ester-Amine Coupling
The primary challenge in this step is to optimize the reaction between the NHS ester and

primary amines while minimizing the hydrolysis of the NHS ester, which is a competing reaction

that increases with pH.

Table 1: Recommended Buffer Conditions for NHS Ester-Amine Coupling
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Parameter Recommended Condition Rationale

pH 7.0 - 9.0

Balances amine reactivity and

NHS ester stability. A common

starting point is pH 8.0-8.5.

Buffer Type
Amine-free buffers (e.g., PBS,

HEPES, Borate)

Buffers containing primary

amines (e.g., Tris) will compete

with the target molecule for

reaction with the NHS ester

and must be avoided.

Buffer Concentration 50 - 100 mM
Maintains stable pH

throughout the reaction.

Temperature
4°C to Room Temperature

(25°C)

Lower temperatures can help

to decrease the rate of

hydrolysis of the NHS ester,

thereby increasing the yield of

the desired conjugate.

Reaction Time 30 minutes to 2 hours

Dependent on temperature,

pH, and reactant

concentrations. The reaction

should be monitored for

optimal results.

Table 2: Influence of pH on NHS Ester Reactivity and Stability
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pH Range Amine Reactivity
NHS Ester
Hydrolysis Rate

Overall Efficiency

< 7.0
Low (amines are

protonated)
Low Suboptimal

7.0 - 8.5

Good (amines are

deprotonated and

nucleophilic)

Moderate Optimal

> 9.0 High High
Decreased yield due

to rapid hydrolysis

Step 2: DBCO-Azide SPAAC Reaction
The SPAAC reaction is bioorthogonal and generally robust, proceeding under a wide range of

conditions.

Table 3: Recommended Buffer Conditions for DBCO-Azide SPAAC Reaction

Parameter Recommended Condition Rationale

pH 4.0 - 8.5

The reaction is largely

insensitive to pH within this

range, making it compatible

with physiological conditions.

Buffer Type

Most common biological

buffers (e.g., PBS, HEPES,

Tris)

The reaction is bioorthogonal

and not significantly affected

by common buffer

components.

Temperature 4°C to 37°C

The reaction proceeds

efficiently at physiological

temperatures.

Reaction Time 1 to 12 hours

Typically faster than copper-

catalyzed click chemistry.

Completion time depends on

reactant concentrations.
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Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody
This protocol describes the labeling of an antibody first with DBCO-PEG5-NHS Ester, followed

by conjugation to an azide-containing fluorescent dye.

Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b606970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: NHS Ester-Amine Coupling

Step 2: DBCO-Azide SPAAC Reaction

Antibody in
Amine-Free Buffer
(e.g., PBS, pH 8.0)

Incubate
(e.g., 1 hr, RT)

DBCO-PEG5-NHS Ester
(in DMSO)

Purification
(e.g., Desalting Column)
Remove excess linker

DBCO-labeled Antibody

Incubate
(e.g., 4-12 hr, 25-37°C)

Add to reaction

Azide-Fluorophore

Purification
(e.g., SEC or Dialysis)

Remove excess fluorophore

Final Labeled Antibody Conjugate

Click to download full resolution via product page

Caption: Workflow for two-step antibody labeling.
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Materials:

Antibody (or other protein) in an amine-free buffer (e.g., 1x PBS, pH 8.0).

DBCO-PEG5-NHS Ester.

Anhydrous DMSO.

Azide-modified molecule (e.g., Azide-Fluorophore).

Purification tools (e.g., desalting columns, size exclusion chromatography system).

Procedure:

Part A: Antibody Labeling with DBCO

Reagent Preparation: Prepare a 10 mM stock solution of DBCO-PEG5-NHS Ester in
anhydrous DMSO.

Reaction Setup:

Adjust the concentration of the antibody to 1-5 mg/mL in PBS at pH 8.0.

Calculate the required volume of the DBCO-PEG5-NHS Ester stock solution to achieve a

desired molar excess (typically 5-20 fold excess over the antibody).

Add the calculated volume of the linker stock solution to the antibody solution while gently

vortexing.

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C.

Purification: Remove the excess, unreacted DBCO-PEG5-NHS Ester using a desalting

column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Characterization (Optional): Confirm the incorporation of the DBCO group using techniques

like MALDI-TOF mass spectrometry.

Part B: Conjugation of DBCO-labeled Antibody with Azide-Fluorophore
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Reaction Setup:

To the purified DBCO-labeled antibody, add the azide-fluorophore. A 2-5 fold molar excess

of the azide molecule over the antibody is typically sufficient.

Incubation: Incubate the mixture for 4-12 hours at 25°C or 37°C. The reaction can also be

left overnight at 4°C.

Final Purification: Remove the excess azide-fluorophore using size exclusion

chromatography (SEC) or extensive dialysis.

Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry

by measuring the absorbance of the protein and the fluorophore.

Troubleshooting and Considerations
Low Labeling Efficiency (NHS Ester Step):

Cause: Presence of amine-containing buffers (Tris), low pH, or hydrolyzed NHS ester.

Solution: Ensure the buffer is amine-free. Optimize the pH to 8.0-8.5. Prepare the NHS

ester stock solution fresh in anhydrous DMSO.

Low Labeling Efficiency (SPAAC Step):

Cause: Insufficient incubation time or inaccurate quantification of the DBCO-labeled

intermediate.

Solution: Increase the incubation time or temperature (up to 37°C). Use a higher molar

excess of the azide compound.

Protein Aggregation:

Cause: High degree of labeling or changes in buffer conditions.

Solution: Reduce the molar excess of the DBCO-PEG5-NHS Ester in the initial step.

Include additives like arginine or polysorbate in the buffer to prevent aggregation.
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Logical Relationship Diagram
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Caption: pH effect on NHS ester reaction yield.

To cite this document: BenchChem. [Application Notes: DBCO-PEG5-NHS Ester in
Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606970#dbco-peg5-nhs-ester-reaction-buffer-
conditions-and-ph]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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